molecular formula C9H7N3O2 B13983120 3-nitro-1-phenyl-1H-pyrazole

3-nitro-1-phenyl-1H-pyrazole

Cat. No.: B13983120
M. Wt: 189.17 g/mol
InChI Key: MQYFEDZJHHCWIT-UHFFFAOYSA-N
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Description

3-nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one nitro group attached to the third carbon atom. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of phenylhydrazine with β-ketoesters or β-diketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-nitro-1-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1-phenyl-1H-pyrazole: Contains a nitro group at the third position and a phenyl group at the first position.

    3-amino-1-phenyl-1H-pyrazole: Contains an amino group at the third position instead of a nitro group.

    3-nitro-1-(4-nitrophenyl)-1H-pyrazole: Contains an additional nitro group on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-nitro-1-phenylpyrazole

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h1-7H

InChI Key

MQYFEDZJHHCWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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